molecular formula C20H22N4O3S2 B2478693 N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851977-89-4

N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2478693
CAS No.: 851977-89-4
M. Wt: 430.54
InChI Key: DJXOYUCOJSKRJH-UHFFFAOYSA-N
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Description

N’-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzo[d]thiazole moiety and a piperidin-1-ylsulfonyl group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the piperidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole derivative using a sulfonyl chloride reagent.

    Formation of the benzohydrazide moiety: This can be done by reacting the sulfonylated benzo[d]thiazole with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents depend on the specific substitution but can include halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
  • N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Uniqueness

N’-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is unique due to the presence of the 4-methyl group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-14-6-5-7-17-18(14)21-20(28-17)23-22-19(25)15-8-10-16(11-9-15)29(26,27)24-12-3-2-4-13-24/h5-11H,2-4,12-13H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXOYUCOJSKRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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